molecular formula C14H12BrNO3 B12610521 5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid CAS No. 873914-47-7

5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid

Cat. No.: B12610521
CAS No.: 873914-47-7
M. Wt: 322.15 g/mol
InChI Key: FFTKUCZHODWBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a methoxyphenylamino group at the 2nd position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid typically involves the bromination of 2-[(4-methoxyphenyl)amino]benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps. Each step is optimized for yield and purity, and the entire process is scaled up to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The bromine atom and the methoxyphenylamino group can participate in EAS reactions, allowing for further functionalization of the aromatic ring.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

    Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Brominated Derivatives: Further bromination can lead to polybrominated derivatives.

    Substituted Benzoic Acids: Nucleophilic substitution can yield various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.

    Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxyphenylamino group play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid is unique due to the presence of both a bromine atom and a methoxyphenylamino group, which confer specific reactivity and binding properties. This makes it particularly useful in medicinal chemistry and organic synthesis, where selective functionalization and binding to biological targets are essential .

Properties

CAS No.

873914-47-7

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

5-bromo-2-(4-methoxyanilino)benzoic acid

InChI

InChI=1S/C14H12BrNO3/c1-19-11-5-3-10(4-6-11)16-13-7-2-9(15)8-12(13)14(17)18/h2-8,16H,1H3,(H,17,18)

InChI Key

FFTKUCZHODWBHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.